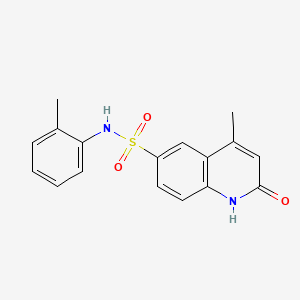

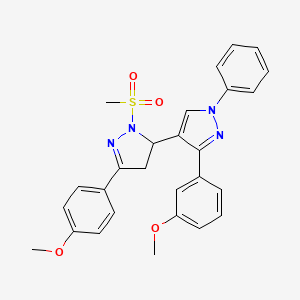

![molecular formula C24H30N6O2 B6485501 8-[3-(dimethylamino)propyl]-1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 919041-93-3](/img/structure/B6485501.png)

8-[3-(dimethylamino)propyl]-1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-[3-(dimethylamino)propyl]-1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione” is a complex organic molecule. It has a molecular formula of C15H22N6O2 .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. It includes an imidazo[1,2-g]purine core, which is a type of heterocyclic compound. This core is substituted with various groups, including a dimethylamino propyl group and a phenylpropenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on its molecular weight and the types of intermolecular forces present, etc .Wirkmechanismus

Target of Action

AKOS000728921, also known as F3234-0616 or MK-0616, is a novel, orally administered macrocyclic peptide . The primary target of this compound is proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is a protein that binds to low-density lipoprotein receptors (LDLR) on hepatocytes (liver cells), promoting their degradation and preventing them from recycling back to the cell surface . This process reduces the liver’s ability to remove LDL cholesterol (LDL-C) from the bloodstream, leading to increased levels of LDL-C .

Mode of Action

MK-0616 binds to PCSK9 and inhibits the interaction of PCSK9 with LDLR . By preventing PCSK9 from binding to LDLR, MK-0616 allows more LDLR to recycle back to the cell surface . This increases the liver’s capacity to clear LDL-C from the bloodstream, thereby decreasing plasma levels of LDL-C .

Biochemical Pathways

The primary biochemical pathway affected by MK-0616 is the LDL-C metabolic pathway . This leads to a decrease in plasma LDL-C levels .

Pharmacokinetics

The pharmacokinetics of MK-0616 are still under investigation. Early clinical trials have shown promising results . MK-0616 was well tolerated at doses up to 300 mg with no deaths, serious adverse events, or clinically meaningful trends in laboratory safety tests, vital signs, or ECGs as a function of study intervention .

Result of Action

The primary molecular effect of MK-0616 is the inhibition of PCSK9’s interaction with LDLR . On a cellular level, this leads to a decrease in plasma LDL-C levels . Clinically, this could potentially lead to a reduction in the risk of atherosclerotic cardiovascular disease (ASCVD), which is often associated with high levels of LDL-C .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[3-(dimethylamino)propyl]-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-17-18(2)30-20-21(25-23(30)28(17)16-10-14-26(3)4)27(5)24(32)29(22(20)31)15-9-13-19-11-7-6-8-12-19/h6-9,11-13H,10,14-16H2,1-5H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZRNJPTGHAEOB-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cinnamyl-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B6485430.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide](/img/structure/B6485456.png)

![1-{3-[(benzenesulfonyl)azanidyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}-3,5-dimethyl-1lambda5-pyridin-1-ylium](/img/structure/B6485463.png)

![N-[6-chloro-3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B6485478.png)

![8-[2-(dimethylamino)ethyl]-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6485485.png)

![8-[2-(diethylamino)ethyl]-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6485487.png)

![8-[3-(dimethylamino)propyl]-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6485497.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B6485513.png)